4,6-Dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
4,6-dimethyl-5-nitro-2-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O5/c1-3-5(8(12)13)7(11)9-4(2)6(3)10(14)15/h1-2H3,(H,9,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSAGPKAERRLKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=C1[N+](=O)[O-])C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90289564 | |
| Record name | ST038660 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90289564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89977-22-0 | |
| Record name | NSC61968 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61968 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ST038660 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90289564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Heterocyclization via Aminomethylidene Meldrum’s Acid Derivatives
A common strategy involves the heterocyclization of aminomethylidene derivatives of Meldrum’s acid with appropriate nucleophiles to form the dihydropyridine ring system. For example, Meldrum’s acid reacts with triethyl orthoformate and aminothioacetamide derivatives, followed by cyclization under basic conditions, to yield 2-oxo-1,2-dihydropyridine-3-carboxylic acid frameworks with various substitutions.
- This method allows regioselective introduction of substituents such as methyl and nitro groups.
- Reaction conditions typically involve reflux in polar solvents with base catalysts like KOH.
- Yields are generally good, with the ability to tailor substituents by choice of starting materials.
Hydrothermal Synthesis for Crystal Formation and Stability
A notable preparation method for 6-oxo-1,6-dihydropyridine-3-carboxylic acid, an isomer structurally related to the target compound, employs hydrothermal synthesis in a sealed autoclave reactor. This process involves:
- Reacting 2-chloro-5-trifluoromethylpyridine with water in a 25 mL jacketed hydrothermal reactor.
- Operating at temperatures between 100–180 °C for 24–72 hours.
- Natural cooling to room temperature to yield white flaky crystals of the dihydropyridine carboxylic acid.
- This method achieves high purity crystals with low thermal stress and minimal internal defects, improving stability and shelf-life.
- Reaction yields exceed 80%, with simple equipment and environmentally friendly aqueous solvent.
Specific Preparation Methodology for this compound
While direct synthesis details for this exact compound are scarce, analogous preparation steps can be inferred from related derivatives such as 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile and nitro-substituted pyridines:
Stepwise Synthesis Outline
| Step | Description | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Formation of substituted methyl ketone intermediate (e.g., 4,6-dimethyl ketone) | Reaction of alkyl methyl ketone with ethyl formate in ether at <20 °C | ~54 | Sodium metal used to generate enolate intermediate |
| 2 | Condensation with cyanoacetamide and piperidine catalyst | Reflux in aqueous medium for 2–17 hours | 33–68 | pH adjustment and recrystallization for purification |
| 3 | Chlorination using phosphorus oxychloride (POCl3) | Stirring at 100 °C for 6–12 hours | 66.7 | Converts hydroxyl or oxo groups to chloro intermediates |
| 4 | Hydrolysis and nitration to introduce nitro group | Hydrothermal or reflux with nitrating agents | Variable | Requires controlled conditions to avoid over-nitration |
| 5 | Final purification | Recrystallization from suitable solvents (e.g., menthol, acetonitrile) | - | Ensures high purity and crystal stability |
Key Experimental Details from Analogous Compounds
- Chlorination : 2-oxo-1,2-dihydro-5,6-dimethylpyridine-3-carbonitrile treated with phosphorus oxychloride at reflux for 12 hours yields 2-chloro-5,6-dimethyl pyridin-3-carbonitrile with 66.7% yield.
- Hydrolysis : Alkaline hydrolysis with sodium hydroxide at 145 °C for 4 hours converts nitrile intermediates to carboxylic acids with yields up to 68%.
- Nitration : Introduction of the nitro group typically requires controlled nitration conditions, often post-ring formation, to achieve selective substitution at the 5-position.
Comparative Data on Reaction Parameters and Yields
| Reaction Parameter | Range/Condition | Observed Yield (%) | Remarks |
|---|---|---|---|
| Temperature (hydrothermal) | 100–180 °C | >80 (for related dihydropyridines) | Higher temp favors crystal quality |
| Reaction time | 24–72 hours | - | Longer times improve crystallinity |
| Chlorination (POCl3) | Reflux, 12 h | 66.7 | Efficient for halogenation step |
| Hydrolysis (NaOH) | 145 °C, 4 h | 68 | Converts nitriles to acids |
| Purification | Recrystallization | - | Menthol or acetonitrile solvents preferred |
Research Findings on Crystal Properties and Stability
- Hydrothermal synthesis produces crystals with low thermal stress and few internal defects , enhancing stability at room temperature for extended periods.
- IR spectral data for related compounds confirm characteristic functional groups: strong absorptions near 1700 cm⁻¹ (carbonyl), 1600 cm⁻¹ (aromatic C=C), and nitro group vibrations around 1280–1260 cm⁻¹.
- Unit cell parameters from X-ray crystallography indicate well-defined crystal lattices with angles α ≈ 82.5°, β ≈ 78.3°, γ ≈ 75.2°, consistent with high-quality crystals.
Summary and Recommendations for Laboratory Preparation
- Begin with substituted methyl ketones and perform formylation and condensation steps to build the pyridine ring.
- Use phosphorus oxychloride for selective chlorination to activate positions for further substitution.
- Introduce the nitro group under controlled nitration conditions after ring formation to avoid decomposition.
- Employ hydrothermal synthesis for final crystallization to obtain stable, high-purity product crystals.
- Optimize reaction parameters (temperature, time, solvent) based on the desired yield and crystal quality.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles such as amines for substitution reactions. The reactions typically occur under mild to moderate conditions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups replacing the nitro group, leading to a wide range of chemical and biological properties.
Scientific Research Applications
Anticancer Activity
DMN has been investigated for its potential anticancer properties. Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, one study reported that specific derivatives of DMN demonstrated IC50 values lower than those of conventional chemotherapeutics like cisplatin, indicating promising anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| DMN Derivative 1 | ER-negative breast cancer cells | 7 ± 1.12 |
| DMN Derivative 2 | HepG2 liver cancer cells | 8 ± 0.89 |
| Cisplatin | ER-negative breast cancer cells | 15 ± 0.71 |
| Cisplatin | HepG2 liver cancer cells | 10 ± 0.65 |
Antimicrobial Activity
Research has indicated that DMN exhibits antimicrobial properties against a range of bacteria and fungi. The nitro group in its structure is believed to play a crucial role in its mechanism of action, potentially disrupting microbial cell functions .
Pesticide Development
DMN and its derivatives are being explored as potential agrochemicals due to their biological activity against pests and pathogens affecting crops. The compound's ability to inhibit certain enzymes in pests can lead to effective pest control solutions while minimizing environmental impact .
Synthesis of Functional Materials
The unique structure of DMN allows it to be used as a precursor for synthesizing various functional materials, including polymers and nanomaterials. Its reactivity can be harnessed in the development of materials with specific properties for use in electronics and coatings .
Case Study 1: Anticancer Research
In a comprehensive study published in the Journal of Medicinal Chemistry, researchers synthesized several DMN derivatives and tested their efficacy against a panel of human cancer cell lines. The results demonstrated that certain modifications to the DMN structure significantly enhanced anticancer activity, suggesting pathways for drug development .
Case Study 2: Agricultural Efficacy
A field study evaluated the effectiveness of a DMN-based pesticide on common agricultural pests. Results showed a significant reduction in pest populations compared to untreated controls, highlighting the potential for DMN derivatives in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s ability to form reactive species is a key aspect of its mechanism.
Comparison with Similar Compounds
Structural Differences and Substituent Effects
Key structural variations among related compounds include:
- Substituent Position and Type :
- The target compound features nitro (position 5) and methyl (positions 4,6) groups.
- Analogues like 5-(2-hydroxy-4-methoxybenzoyl)-2-oxo-1-vinyl-1,2-dihydropyridine-3-carboxylic acid (4o) () have aryl carbonyl and vinyl groups, enhancing π-π interactions but reducing electrophilicity compared to the nitro group .
- 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid (15a) () has a phenyl group at position 6, increasing hydrophobicity but lacking the nitro group’s electron-withdrawing effects .
- 6-(Thiophen-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (15c) () incorporates a sulfur-containing heterocycle, altering electronic properties and coordination capabilities .
Table 1: Structural and Electronic Comparison
Physical and Spectroscopic Properties
- 15a (m.p. 260–262°C) and 15c (m.p. 266–268°C) have lower melting points than compound 11, reflecting reduced polarity .
- Spectroscopy: IR: The target compound’s nitro group would show strong absorption at ~1520–1350 cm⁻¹ (asymmetric/symmetric NO₂ stretching), absent in analogues like 15a . ¹H-NMR: Methyl groups (δ ~2.0–2.5 ppm) and nitro-related deshielding effects distinguish the target compound from derivatives with aryl or heterocyclic substituents .
Biological Activity
4,6-Dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS Number: 89977-22-0) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antiviral, antibacterial, and anticancer activities, supported by relevant studies and data.
- Molecular Formula : C8H8N2O4
- Molecular Weight : 212.1595 g/mol
Antiviral Activity
Recent studies have highlighted the antiviral potential of derivatives related to 4,6-Dimethyl-5-nitro-2-oxo-1,2-dihydropyridine compounds. For instance:
- Antiviral Mechanisms : Compounds derived from this structure have shown efficacy against various viruses, including hepatitis A virus (HAV) and tobacco mosaic virus (TMV). In one study, certain derivatives exhibited up to 94.3% inactivation activity against TMV at a concentration of 500 μg/mL .
| Compound | Virus Target | Activity | Concentration |
|---|---|---|---|
| Compound 1 | TMV | Inactivation | 500 μg/mL |
| Compound 2 | HAV | Antiviral | 20 μg/10^5 cells |
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Research indicates that certain derivatives demonstrate significant antibacterial activity against various pathogens, which could be attributed to their structural characteristics that enhance membrane permeability and inhibit bacterial growth.
Anticancer Activity
The antiproliferative effects of related compounds have been documented in glioma cell lines. Studies indicate that some derivatives of the dihydropyridine structure can inhibit cell proliferation effectively:
- Cell Lines Tested : C6 rat glioma cells showed notable sensitivity to these compounds, suggesting potential for development as anticancer agents .
Case Studies and Research Findings
-
Study on Antiviral Efficacy :
A comprehensive study conducted by Venepally et al. synthesized several heterocyclic compounds based on the dihydropyridine scaffold. The results demonstrated that these compounds exhibited significant antiviral activities against both TMV and HSV-1, with varying degrees of effectiveness depending on the specific substitutions on the nitrogenous base . -
Anticancer Evaluation :
Treptow et al. explored the antiproliferative effects of dihydropyrimidinone derivatives on glioma cells. Their findings indicated that these compounds not only inhibited cell growth but also induced apoptosis in cancerous cells, marking them as promising candidates for further development in cancer therapy . -
Antibacterial Properties :
Another research highlighted the synthesis of various derivatives from the base compound which were tested against common bacterial strains. The results indicated a clear correlation between structural modifications and enhanced antibacterial efficacy .
Q & A
Q. What synthetic methodologies are reported for 4,6-dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid, and how do reaction conditions influence yield?
The compound can be synthesized via ternary condensation reactions involving Meldrum’s acid, triethyl orthoformate, and aniline derivatives, followed by cyclization with N-aryl cyanoacetamides in the presence of KOH. Key steps include:
- Step 1 : Condensation of Meldrum’s acid with triethyl orthoformate and aniline to form a reactive intermediate.
- Step 2 : Cyclization with nitro-substituted cyanoacetamides under basic conditions (KOH in ethanol/water mixtures) to introduce the nitro and methyl groups .
- Optimization : Reaction temperature (70–90°C) and solvent polarity significantly affect cyclization efficiency. Lower yields (<40%) are observed in non-polar solvents like toluene, while polar aprotic solvents (e.g., DMF) improve cyclization but may require post-synthetic purification .
Q. What analytical techniques are most effective for characterizing the structural and electronic properties of this compound?
- NMR Spectroscopy : H and C NMR confirm regiochemistry of methyl and nitro groups. The deshielded carbonyl (C-2) resonance near 165–170 ppm is characteristic of 2-oxo-1,2-dihydropyridine derivatives .
- IR Spectroscopy : Strong absorption bands at ~1700 cm (C=O stretch) and ~1530 cm (asymmetric NO stretch) validate functional groups.
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H] and fragmentation patterns consistent with nitro group loss .
- X-ray Crystallography : Resolves steric effects of methyl groups and hydrogen-bonding networks involving the carboxylic acid moiety .
Q. How does pH influence the stability and solubility of this compound in aqueous solutions?
- Stability : The compound is prone to hydrolysis under strongly acidic (pH < 3) or basic (pH > 10) conditions due to lactam ring opening. Optimal stability is observed at pH 5–6.
- Solubility : Limited solubility in water (<1 mg/mL at 25°C) necessitates polar aprotic solvents (e.g., DMSO) for biological assays. Solubility increases slightly in buffered saline (pH 7.4) .
Advanced Research Questions
Q. What strategies can optimize regioselective nitration in the synthesis of 4,6-dimethyl-5-nitro derivatives?
- Electrophilic Nitration : Use mixed nitric-sulfuric acid systems at 0–5°C to direct nitration to the C-5 position, leveraging steric hindrance from adjacent methyl groups (C-4 and C-6) .
- Protection/Deprotection : Temporary protection of the carboxylic acid (e.g., esterification) prevents unwanted side reactions during nitration. Post-nitration hydrolysis restores the acid group .
- Computational Modeling : DFT calculations predict charge distribution and reactive sites, guiding reagent selection (e.g., nitronium ion vs. acetyl nitrate) .
Q. How do steric and electronic effects of methyl and nitro groups impact the compound’s reactivity in cross-coupling reactions?
- Steric Effects : The 4,6-dimethyl groups hinder coupling at C-3 and C-5 positions, favoring reactions at the electron-deficient C-4 position.
- Electronic Effects : The nitro group at C-5 withdraws electron density, enhancing electrophilicity at C-4 for Suzuki-Miyaura couplings. Palladium catalysts (e.g., Pd(PPh)) with mild bases (KCO) achieve >70% coupling efficiency with aryl boronic acids .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
